Enalaprilat is a potent, competitive, and specific inhibitor of angiotensin-converting enzyme (ACE) [, , ]. It is the active metabolite of enalapril, a widely prescribed antihypertensive prodrug [, , , , ]. Enalaprilat is not naturally found and is synthesized from enalapril through hydrolysis [, , ]. In scientific research, enalaprilat is primarily used to investigate the role of the renin-angiotensin system in various physiological and pathological processes, particularly in cardiovascular diseases [, , , , , , , , ]. It is also utilized in research related to renal function and pharmacology due to its interactions with renal transporters [, , ].
Further elucidating the non-angiotensin-converting enzyme (ACE)-mediated mechanisms of action of enalaprilat, including its interactions with bradykinin and the fibrinolytic system []. This could reveal novel therapeutic targets or strategies for cardiovascular diseases.
Investigating the potential of enalaprilat in targeted drug delivery systems, leveraging its interaction with specific renal and cellular transporters [, , ]. This could enhance its therapeutic efficacy and reduce off-target effects.
Exploring the role of enalaprilat in the context of personalized medicine, considering the influence of genetic factors like the ACE (I/D) genotype on its pharmacokinetics and pharmacodynamics []. This could lead to optimized dosing strategies based on individual patient characteristics.
Enalaprilat dihydrate is the dihydrate form of enalaprilat, which is the active metabolite of the prodrug enalapril. It is primarily classified as an angiotensin-converting enzyme (ACE) inhibitor, widely used in the treatment of hypertension. By inhibiting the conversion of angiotensin I to angiotensin II, enalaprilat dihydrate helps to lower blood pressure and reduce fluid retention, making it an essential therapeutic agent in managing cardiovascular diseases .
Enalaprilat dihydrate is derived from enalapril, which was developed to improve upon earlier ACE inhibitors like captopril. The modification involved removing a thiol group that caused adverse effects, leading to a more tolerable compound. Enalaprilat itself is poorly absorbed when taken orally; thus, it is administered intravenously when oral therapy is not feasible .
Enalaprilat dihydrate can be synthesized through several methods, typically involving the hydrolysis of enalapril or direct synthesis from precursor compounds.
The synthesis often involves:
The molecular structure of enalaprilat dihydrate consists of a pyrrolidine ring connected to a carboxylic acid and an amine group.
Enalaprilat dihydrate participates in various chemical reactions typical for carboxylic acids and amines, including:
The stability of enalaprilat dihydrate under various pH levels and temperatures is crucial for its pharmaceutical applications .
Enalaprilat dihydrate functions primarily by inhibiting the angiotensin-converting enzyme.
Studies have indicated that intravenous administration results in rapid onset of action, making it suitable for acute management of hypertension .
Enalaprilat dihydrate exhibits several notable physical and chemical properties:
Enalaprilat dihydrate has several scientific uses primarily within pharmacology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3